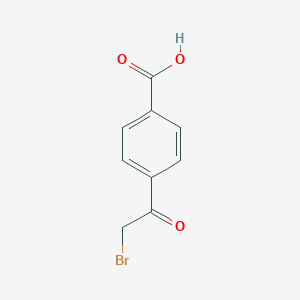

4-(2-bromoacetyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHLKKVZTJBBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373578 | |

| Record name | 4-(2-bromoacetyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-90-5 | |

| Record name | 4-(2-bromoacetyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20099-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Bromoacetyl)benzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

4-(2-Bromoacetyl)benzoic acid is a cornerstone bifunctional molecule in the fields of medicinal chemistry, chemical biology, and proteomics. Its strategic design, incorporating a reactive α-bromoacetyl electrophile and a versatile carboxylic acid handle, positions it as a critical building block for the synthesis of sophisticated molecular tools. This guide provides an in-depth technical exploration of the chemical properties, synthesis, and reactivity of this compound. We will delve into its application in the rational design of targeted covalent inhibitors and activity-based probes, providing field-proven insights and detailed experimental protocols. This document is intended to be an authoritative resource for researchers, scientists, and drug development professionals, enabling the effective and strategic application of this potent chemical entity in their research endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery and chemical biology, precision and efficacy are paramount. This compound has emerged as a particularly valuable reagent due to its inherent duality. The α-bromoacetyl moiety serves as a potent electrophilic "warhead," capable of forming stable covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues in proteins. This capacity for irreversible binding is the foundation of its use in the development of targeted covalent inhibitors, which can offer advantages in potency and duration of action over their non-covalent counterparts.

Simultaneously, the carboxylic acid functional group provides a strategic point of attachment for a variety of molecular fragments. This "handle" can be functionalized to introduce targeting ligands, solubility-enhancing groups, or reporter tags such as fluorophores or biotin. This modularity is the key to its application in the construction of activity-based probes for enzyme profiling and other advanced chemical biology tools. A comprehensive understanding of the chemical properties and reactivity of this compound is therefore essential for any researcher aiming to leverage its full potential.

Core Chemical and Physical Properties

A solid understanding of the fundamental physicochemical properties of this compound is critical for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.06 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 116-117 °C | [4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. | |

| CAS Number | 20099-90-5 | [3] |

Spectroscopic Data (Predicted and Representative):

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.3 ppm (s, 1H, -COOH): The acidic proton of the carboxylic acid will appear as a broad singlet far downfield.

-

δ ~8.1 ppm (d, J ≈ 8.5 Hz, 2H, Ar-H): The two aromatic protons ortho to the carboxylic acid group.

-

δ ~8.0 ppm (d, J ≈ 8.5 Hz, 2H, Ar-H): The two aromatic protons ortho to the bromoacetyl group.

-

δ ~4.9 ppm (s, 2H, -CH₂Br): The two protons of the methylene group adjacent to the bromine and the carbonyl.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~192 ppm (C=O, ketone)

-

δ ~167 ppm (C=O, carboxylic acid)

-

δ ~139 ppm, ~134 ppm, ~130 ppm, ~129 ppm (aromatic carbons)

-

δ ~31 ppm (-CH₂Br)

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing characteristic hydrogen bonding.

-

~1700 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.

-

~1680 cm⁻¹ (sharp, strong): C=O stretch of the ketone.

-

~1600, ~1400 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200 cm⁻¹: C-Br stretch.

-

Synthesis and Purification: A Reliable and Scalable Protocol

The most common and efficient laboratory-scale synthesis of this compound is achieved through the α-bromination of 4-acetylbenzoic acid. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack by bromine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Acetylbenzoic acid

-

Bromine (Br₂)

-

Glacial acetic acid

-

Hydrobromic acid (48% aqueous solution, catalytic)

-

Ice

-

Saturated sodium thiosulfate solution

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve 4-acetylbenzoic acid (2.0 g, 12.2 mmol) in 90 mL of glacial acetic acid. Gentle heating to 45 °C may be required to achieve complete dissolution.[3]

-

Catalyst Addition: Add a few drops of 48% hydrobromic acid to the solution to catalyze the reaction.

-

Bromination: While maintaining the temperature at 45 °C and stirring vigorously, slowly add a solution of bromine (0.61 mL, 12.2 mmol) in 2 mL of glacial acetic acid dropwise over one hour.[3] The disappearance of the red bromine color indicates the progress of the reaction.

-

Precipitation: After the addition is complete, pour the reaction mixture over a generous amount of ice in a separate beaker. The product will precipitate as a white solid.[3]

-

Quenching: Add saturated sodium thiosulfate solution dropwise to the ice-cold mixture until the color of any excess bromine is discharged.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.[3]

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is inert to the reaction conditions.

-

HBr Catalyst: The acid catalyst is crucial for promoting the enolization of the ketone, which is the rate-limiting step for the α-bromination.

-

Controlled Bromine Addition: The slow, dropwise addition of bromine is essential to control the exothermicity of the reaction and to prevent the formation of poly-brominated byproducts.

-

Ice Precipitation: Pouring the reaction mixture into ice water serves to both quench the reaction and precipitate the less water-soluble product, facilitating its isolation.

Workflow for Synthesis and Purification

References

- 1. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound [oakwoodchemical.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Newblue-chem_ 2-(2-BROMOACETYL)BENZOIC ACID 7399-67-9, CasNo.7399-67-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

A Technical Guide to 4-(2-Bromoacetyl)benzoic Acid: Properties, Synthesis, and Applications in Bioconjugation and Drug Discovery

Executive Summary

4-(2-Bromoacetyl)benzoic acid is a hetero-bifunctional small molecule of significant interest in chemical biology, medicinal chemistry, and drug development. Its molecular structure is distinguished by two key functional groups: a reactive α-bromoacetyl moiety and a versatile carboxylic acid handle. This unique architecture allows it to serve as a powerful cross-linking agent and a structural intermediate. The bromoacetyl group acts as a potent electrophile, enabling the selective alkylation of nucleophilic residues in biomolecules, most notably the sulfhydryl groups of cysteine residues.[1][2] The carboxylic acid group provides an additional site for chemical modification, allowing for its incorporation into larger molecular frameworks.[3] This guide provides an in-depth analysis of the physicochemical properties, synthesis, reaction mechanisms, and key applications of this compound, with a focus on its utility in site-specific protein modification and as a precursor in the synthesis of therapeutic agents.[4][5]

Physicochemical Properties

The fundamental characteristics of this compound are critical for its handling, storage, and application in experimental design. Its identity and purity are typically confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 243.06 g/mol | [6] |

| Molecular Formula | C₉H₇BrO₃ | [6][7] |

| CAS Number | 20099-90-5 | [3][6][8] |

| Appearance | Off-white to white crystalline solid/powder | [4][8] |

| Melting Point | 224-225 °C | [8][9] |

| Boiling Point | 386.2 °C (Predicted) | [8] |

| Density | ~1.66 g/cm³ (Predicted) | [8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [8] |

Core Chemical Reactivity and Mechanism of Action

The utility of this compound stems from its dual-reactive nature.

-

The Bromoacetyl Group : This α-haloketone is a strong electrophile. The carbon atom adjacent to the bromine is highly susceptible to nucleophilic attack (S_N2 reaction) by soft nucleophiles. The primary target in biological systems is the thiol group (-SH) of cysteine residues, which are readily alkylated to form a stable thioether bond.[1][2] This reaction is highly selective and efficient at physiological or near-neutral pH.

-

The Carboxylic Acid Group : The carboxyl moiety (-COOH) is less reactive under physiological conditions but serves as a crucial handle for synthetic modifications. It can be activated to form esters, amides, or other derivatives, allowing the molecule to be tethered to resins for solid-phase synthesis or coupled to other molecules of interest.[3]

Synthesis Pathway

A common and efficient method for preparing this compound is through the selective bromination of the α-carbon of 4-acetylbenzoic acid.[7][8]

Experimental Protocol: Synthesis from 4-Acetylbenzoic Acid[7][8]

-

Dissolution : Dissolve 4-acetylbenzoic acid (1 equivalent) in glacial acetic acid in an Erlenmeyer flask with heating (e.g., 45°C) until fully dissolved.

-

Bromine Addition : In a separate vessel, dissolve bromine (1 equivalent) in a small amount of acetic acid. Add this solution dropwise to the heated 4-acetylbenzoic acid solution over approximately 1 hour with vigorous stirring.

-

Expertise Note : The slow addition is crucial to control the exothermic reaction and prevent the formation of di-brominated byproducts. The disappearance of the red bromine color indicates the reaction is proceeding.

-

-

Reaction Monitoring : Stir the mixture at room temperature or mild heat for 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Product Precipitation : Pour the reaction mixture over ice to precipitate the crude product.

-

Isolation and Purification : Collect the solid product by vacuum filtration. Purify the crude material by recrystallization from a suitable solvent, such as hot ethanol, to yield pure this compound.

-

Trustworthiness : Recrystallization is a self-validating step that removes unreacted starting material and impurities, ensuring the high purity required for subsequent applications.

-

Applications in Research and Drug Development

Site-Specific Protein Modification

The selective reactivity of the bromoacetyl group towards cysteine's sulfhydryl group makes it an invaluable tool for site-specific protein modification.[1] This allows for the precise attachment of reporter tags, fluorophores, drug payloads, or other biomolecules.

Detailed Protocol: Bromoacetylation of a Cysteine-Containing Protein[1]

-

Protein Preparation :

-

Dissolve the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a final concentration of 1-10 mg/mL.

-

Rationale : If the protein contains intramolecular disulfide bonds that mask the target cysteine, they must first be reduced. Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

-

Remove the excess reducing agent using a desalting column, exchanging the protein into an oxygen-free Alkylation Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).

-

-

Alkylation Reaction :

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

Expertise Note : The reaction is performed in the dark to prevent potential light-induced side reactions. The pH is kept slightly basic to ensure the thiol group is sufficiently nucleophilic while minimizing reactions with other residues like lysine.

-

-

Quenching the Reaction :

-

To stop the reaction and consume any excess alkylating reagent, add a quenching solution such as L-cysteine or β-mercaptoethanol to a final concentration that is in 100-fold molar excess relative to the bromoacetyl reagent.

-

Incubate for 30 minutes at room temperature.

-

-

Purification and Validation :

-

Remove the excess reagents and byproducts by subjecting the reaction mixture to size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

-

Trustworthiness : Validate the success of the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the expected mass shift corresponding to the addition of the reagent.

-

Synthesis of Cyclic Peptides and Conjugates

In peptide chemistry, this compound derivatives are used to create constrained cyclic peptides, peptide-protein conjugates, and peptide polymers.[2][10] By incorporating both a cysteine residue and an amino acid modified with a bromoacetyl group into a linear peptide sequence, an intramolecular cyclization can be induced.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. This compound Manufacturer in Ankleshwar, this compound Supplier [maksons.co.in]

- 5. preprints.org [preprints.org]

- 6. This compound [oakwoodchemical.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. 4-(2-Bromo-acetyl)-benzoic acid CAS#: 20099-90-5 [m.chemicalbook.com]

- 9. 4-(Bromoacetyl)benzoic acid | CAS#:20099-90-5 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-(2-bromoacetyl)benzoic Acid (CAS: 20099-90-5): Properties, Synthesis, and Applications in Bioconjugation and Drug Discovery

Section 1: Introduction and Overview

4-(2-bromoacetyl)benzoic acid, identified by CAS number 20099-90-5, is a bifunctional organic compound of significant interest to researchers in chemical biology, medicinal chemistry, and materials science.[1][2][3] Its structure uniquely combines a highly reactive α-haloketone (the bromoacetyl group) with a versatile carboxylic acid handle on a benzene ring. This dual functionality makes it an exceptional tool for a variety of chemical transformations.

The bromoacetyl moiety serves as a potent electrophile, acting as an alkylating agent that readily reacts with soft nucleophiles.[4] This reactivity is most notably exploited for the covalent modification of proteins, specifically targeting the thiol groups of cysteine residues.[4] Simultaneously, the carboxylic acid group provides a site for further derivatization, such as amide bond formation, enabling its use as a crosslinker or as a foundational building block in the synthesis of more complex molecules, including linkers for Antibody-Drug Conjugates (ADCs).[5][6] This guide provides an in-depth examination of its properties, a field-tested synthesis protocol, its core reactivity, and its principal applications, offering a comprehensive resource for scientific professionals.

Section 2: Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 20099-90-5 | [1][2][7] |

| Molecular Formula | C₉H₇BrO₃ | [1][7][8][9] |

| Molecular Weight | 243.05 g/mol | [1][7][10] |

| Appearance | Off-white solid | [7] |

| Melting Point | 224-225 °C | [1][2][7] |

| Boiling Point | 386.2 ± 22.0 °C (Predicted) | [1][7] |

| Density | ~1.7 g/cm³ (Predicted) | [1][7] |

| InChI Key | ZMHLKKVZTJBBHK-UHFFFAOYSA-N | [10] |

| Solubility | Soluble in DMSO, DMF; recrystallizes from hot ethanol | [4][10] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [7] |

Section 3: Synthesis and Purification

The most common and reliable method for synthesizing this compound is through the α-bromination of its precursor, 4-acetylbenzoic acid. This electrophilic substitution reaction targets the α-carbon of the ketone, facilitated by an acidic environment.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and is designed for reliability and scalability at the laboratory level.[2][7][10]

Materials:

-

4-acetylbenzoic acid (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Bromine (1.0 eq)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a suitable flask equipped with a stir bar, add 4-acetylbenzoic acid (e.g., 2.0 g, 12.2 mmol) to glacial acetic acid (e.g., 90 mL). Heat the mixture to 45 °C with stirring until all solids have dissolved completely.[10]

-

Bromine Addition: Prepare a solution of bromine (e.g., 1.95 g, 12.2 mmol, ~0.61 mL) in a small amount of acetic acid (~2 mL). Add this bromine solution dropwise to the heated reaction mixture over approximately 1 hour. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts. Maintaining the temperature ensures a consistent reaction rate.

-

Reaction Monitoring: The reaction often has a brief induction period. Successful initiation is marked by the disappearance of the red bromine color and the evolution of hydrogen bromide (HBr) gas.[10] The reaction should be stirred at 45 °C for an additional 2-3 hours after the bromine addition is complete, or until TLC/LC-MS analysis shows full consumption of the starting material.

-

Precipitation: Once the reaction is complete, carefully pour the warm reaction mixture over a beaker of crushed ice. The product will precipitate as a solid. Causality Note: The product is poorly soluble in cold aqueous solutions, allowing for efficient isolation from the acetic acid solvent and any soluble impurities.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and HBr.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol (~75 °C) to dissolve it. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[10] For higher purity, this process can be repeated. Alternatively, purification can be achieved via column chromatography using a dichloromethane/methanol gradient.[2][7]

Section 4: Core Reactivity and Mechanism of Action

The utility of this compound stems directly from its electrophilic bromoacetyl group. The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the bromine atom. Bromine's nature as an excellent leaving group facilitates an S_N2-type reaction.

This compound shows a strong preference for soft nucleophiles, with the thiol group (-SH) of cysteine residues in proteins being a primary target.[4] The reaction proceeds via a direct displacement of the bromide ion by the thiolate anion (deprotonated thiol), forming a stable thioether bond. This reaction is highly efficient and specific under controlled pH conditions (typically pH 7.0-8.5), where the cysteine thiol is sufficiently nucleophilic.

Section 5: Key Applications in Research and Development

Site-Specific Protein Modification

The selective alkylation of cysteine residues is a cornerstone of bioconjugation chemistry.[11] this compound is an effective reagent for this purpose, allowing for the introduction of a benzoic acid moiety at a specific site on a protein's surface. This can be used to alter the protein's surface charge, introduce a handle for further modifications, or to probe the local environment of the cysteine residue.

Detailed Protocol for Protein Labeling

This protocol provides a robust framework for the bromoacetylation of cysteine residues on a purified protein.[4]

Materials:

-

Purified protein containing at least one accessible cysteine residue (1-10 mg/mL).

-

Alkylation Buffer: e.g., Phosphate-Buffered Saline (PBS) or Tris buffer, pH 7.5.

-

This compound.

-

DMSO or DMF (for stock solution).

-

Quenching Solution: e.g., 1 M L-cysteine or DTT.

-

Desalting column or dialysis equipment.

Procedure:

-

Protein Preparation: Ensure the protein is in a suitable buffer (e.g., Alkylation Buffer) free of nucleophilic contaminants. If the target cysteine is involved in a disulfide bond, the protein must first be treated with a reducing agent like DTT or TCEP, which must then be removed completely via a desalting column or dialysis prior to labeling. Trustworthiness Note: Complete removal of the reducing agent is paramount, as it would otherwise react with and consume the alkylating reagent, preventing protein modification.

-

Reagent Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

-

Bromoacetylation Reaction: Add a 10- to 50-fold molar excess of the reagent stock solution to the protein solution. Add the reagent dropwise while gently stirring or vortexing to prevent protein precipitation. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]

-

Quenching: Terminate the reaction by adding a quenching solution to a final concentration that is in large excess (e.g., 100-fold) over the initial concentration of the bromoacetyl reagent. For example, add L-cysteine to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess reagent and quenching agent to obtain the purified, labeled protein. This is typically achieved using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer.[4]

-

Validation: Confirm the successful conjugation and determine the extent of labeling using mass spectrometry (to observe the mass shift corresponding to the addition of the reagent) and SDS-PAGE (to check for protein integrity).

Role as a Bifunctional Linker in Bioconjugates

The dual reactivity of this compound makes it an attractive, albeit simple, building block for constructing linkers used in targeted therapeutics like Antibody-Drug Conjugates (ADCs).[6][12] In this context, a linker connects a large biomolecule (the antibody) to a potent small molecule payload (the drug).[13][14] The carboxylic acid can be activated and coupled to an amine-containing payload or a spacer, while the bromoacetyl group can (in principle) be used to attach to the antibody.

In a typical synthetic strategy, the carboxylic acid of this compound would first be coupled to the payload using standard peptide coupling chemistry (e.g., using HATU or EDC/NHS). The resulting bromoacetyl-functionalized payload would then be purified and subsequently reacted with reduced cysteine residues on the antibody to form the final ADC.

Section 6: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as a corrosive and irritant.[15]

| Hazard Type | GHS Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [15] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][16] |

Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15][18]

-

Avoid inhalation of dust and direct contact with skin and eyes.[18]

-

Wash hands thoroughly after handling.[15]

First-Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

Storage and Stability:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19] The recommended storage temperature is refrigerated (2-8°C).[7]

-

The compound is stable under recommended storage conditions.

Section 7: Conclusion

This compound stands out as a valuable and versatile reagent for chemical and biological research. Its well-defined bifunctional nature—a potent cysteine-reactive alkylating agent paired with a modifiable carboxylic acid—provides a reliable platform for protein modification, bioconjugation, and the synthesis of complex molecular architectures. By understanding its synthesis, reactivity, and proper handling, researchers can confidently leverage this compound to advance projects in drug discovery, proteomics, and beyond.

Section 8: References

-

Benchchem. (n.d.). Synthesis routes of this compound. Retrieved from --INVALID-LINK--

-

Chemsrc. (n.d.). 4-(Bromoacetyl)benzoic acid | CAS#:20099-90-5. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-(2-Bromo-acetyl)-benzoic acid | 20099-90-5. Retrieved from --INVALID-LINK--

-

Studylib. (n.d.). 9233 4-(2-Bromoethyl)benzoic Acid (English) AAA TCI MSDS A2.0. Retrieved from --INVALID-LINK--

-

LGC Standards. (n.d.). Buy Online CAS Number 20099-90-5 - TRC - this compound. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-(2-Bromo-acetyl)-benzoic acid. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-(2-Bromo-acetyl)-benzoic acid. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound | 20099-90-5. Retrieved from --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). This compound | CAS 20099-90-5. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-(2-BROMOETHYL)BENZOIC ACID - Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers. Retrieved from --INVALID-LINK--

-

PubChemLite. (n.d.). This compound (C9H7BrO3). Retrieved from --INVALID-LINK--

-

MedChemExpress. (n.d.). ADC Linker. Retrieved from --INVALID-LINK--

-

Sciencelab.com. (n.d.). Material safety data sheet - 4-bromo benzoic acid 99%. Retrieved from --INVALID-LINK--

-

BroadPharm. (n.d.). ADC Linkers, AOC Linkers. Retrieved from --INVALID-LINK--

-

AK Scientific, Inc. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from --INVALID-LINK--

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). Application Notes and Protocols for Site-Specific Protein Modification. Retrieved from --INVALID-LINK--

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from --INVALID-LINK--

-

AxisPharm. (n.d.). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from --INVALID-LINK--

-

Han, Y., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecules, 22(5), 783. Retrieved from --INVALID-LINK--

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from --INVALID-LINK--

-

Vulcanchem. (n.d.). 2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid - 902249-12-1. Retrieved from --INVALID-LINK--

References

- 1. 4-(Bromoacetyl)benzoic acid | CAS#:20099-90-5 | Chemsrc [chemsrc.com]

- 2. 4-(2-Bromo-acetyl)-benzoic acid | 20099-90-5 [chemicalbook.com]

- 3. Buy Online CAS Number 20099-90-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]

- 7. 4-(2-Bromo-acetyl)-benzoic acid CAS#: 20099-90-5 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - this compound (C9H7BrO3) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 4-(2-BROMOETHYL)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. studylib.net [studylib.net]

- 19. aksci.com [aksci.com]

Synthesis of 4-(2-bromoacetyl)benzoic acid from 4-acetylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-bromoacetyl)benzoic acid from 4-acetylbenzoic acid. This synthesis involves the alpha-bromination of a ketone, a fundamental reaction in organic chemistry for the formation of reactive intermediates used in the development of pharmaceutical agents and other bioactive molecules.

Overview of the Synthesis

The synthesis of this compound is achieved through the direct bromination of 4-acetylbenzoic acid at the alpha-carbon of the acetyl group. The reaction is typically carried out in an acidic solvent, such as acetic acid, which facilitates the enolization of the ketone, a key step in the reaction mechanism.[1] Elemental bromine is used as the brominating agent. The reaction proceeds with the evolution of hydrogen bromide gas as a byproduct.[2]

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

4-acetylbenzoic acid

-

Glacial acetic acid

-

Bromine

-

Ice

-

Ethanol

Equipment:

-

500 mL Erlenmeyer flask

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Recrystallization apparatus

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve 2.0 g (12.2 mmol) of 4-acetylbenzoic acid in 90 mL of glacial acetic acid by heating the mixture to 45°C with stirring.[2]

-

While maintaining the temperature at 45°C, slowly add a solution of 1.95 g (12.2 mmol, 0.61 mL) of bromine in approximately 2 mL of acetic acid over a period of 1 hour with vigorous stirring.[2]

-

An induction period of several minutes may be observed before the reaction begins, which is indicated by the disappearance of the red bromine color and the evolution of hydrogen bromide gas.[2]

-

After the addition of bromine is complete, continue to stir the reaction mixture at 45°C until the reaction is complete.

-

Cool the reaction mixture and precipitate the product by pouring it over ice.[2]

-

Collect the solid product by filtration.[2]

-

Purify the crude product by recrystallizing it three times from hot ethanol (75°C).[2]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| 4-acetylbenzoic acid | C₉H₈O₃ | 164.16 | 2.0 | 12.2 | 1.0 |

| Bromine | Br₂ | 159.808 | 1.95 | 12.2 | 1.0 |

| This compound | C₉H₇BrO₃ | 243.05 | - | - | - |

Note: The theoretical yield of this compound is 2.96 g, based on a 1:1 stoichiometry with the starting material. The actual yield should be determined after purification.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

-

Hydrogen bromide gas is evolved during the reaction, which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-acetylbenzoic acid via alpha-bromination is a well-established and effective method. The procedure outlined in this guide provides a clear and detailed protocol for researchers and scientists. Careful control of the reaction temperature and the slow addition of bromine are crucial for a successful synthesis. The purification of the product by recrystallization is essential to obtain a high-purity compound suitable for further applications in drug development and chemical research.

References

An In-depth Technical Guide to the Solubility of 4-(2-bromoacetyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-bromoacetyl)benzoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide presents qualitative solubility information and quantitative data for the closely related parent compound, benzoic acid, to provide a relevant frame of reference. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a workflow for the synthesis of this compound.

Core Focus: Solubility and Synthesis

This compound is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.[1] Its solubility in organic solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Acetone | 20 | 54.2 |

| Benzene | 25 | 12.2 |

| Chloroform | 25 | 15.0 |

| Ethanol | 23 | 55.9 |

| Ethyl Acetate | 25 | - |

| Methanol | 23 | 71.5 |

| Toluene | 25 | 10.6 |

Note: Data for benzoic acid is provided as a proxy. The solubility of this compound is expected to differ due to the presence of the bromoacetyl group.

Qualitative Solubility of this compound

Based on general principles of organic chemistry and qualitative data for similar compounds like 4-bromobenzoic acid, the expected solubility of this compound is summarized below. 4-bromobenzoic acid is described as soluble in ethanol and slightly soluble in diethyl ether and hot water.[2] It is anticipated that this compound will exhibit similar trends, with good solubility in polar aprotic solvents like DMSO and DMF.

Table 2: Qualitative Solubility of this compound

| Solvent | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble[2] |

| Acetone | Soluble |

| Ethyl Acetate | Moderately Soluble |

| Chloroform | Slightly Soluble |

| Diethyl Ether | Slightly Soluble[2] |

| Water | Sparingly Soluble (Slightly soluble in hot water[2]) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid by filtration or centrifugation.

-

Solvent Evaporation: Accurately measure a specific volume of the clear saturated solution into a pre-weighed, dry container.

-

Mass Determination: Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

Titrimetric Method

This method is suitable for acidic or basic compounds and involves titrating a saturated solution with a standardized base or acid.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method.

-

Sampling: Withdraw a precise volume of the clear, saturated supernatant.

-

Titration: Titrate the sample with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: The concentration of the dissolved this compound, and thus its solubility, can be calculated from the volume and concentration of the titrant used.

Synthesis Workflow and Biological Role

This compound is commonly synthesized from 4-acetylbenzoic acid. The following diagram illustrates the typical laboratory synthesis workflow.

While specific signaling pathways directly involving this compound are not well-documented, its significance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The bromoacetyl group is a reactive functional group that allows for the covalent modification of various nucleophiles, making it a valuable building block in medicinal chemistry.

References

Spectroscopic Profile of 4-(2-bromoacetyl)benzoic acid: A Technical Guide

This guide provides a detailed analysis of the expected spectroscopic data for 4-(2-bromoacetyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers in drug development and materials science to ensure purity, confirm structural integrity, and understand its chemical behavior. This document synthesizes predictive data based on the analysis of structurally related compounds to offer a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

This compound possesses a disubstituted benzene ring, a carboxylic acid, and a bromoacetyl group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the carboxylic acid and the bromoacetyl group will significantly influence the chemical environment of the aromatic protons and carbons.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the bromoacetyl group. The aromatic region will display a characteristic AA'BB' system due to the para-substitution on the benzene ring.

Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation: Based on the analysis of similar compounds like 4-acetylbenzoic acid[1] and acetophenone[2][3], the following proton signals are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 8.1 - 8.2 | Doublet | ~ 8.0 |

| H-3, H-5 | ~ 7.9 - 8.0 | Doublet | ~ 8.0 |

| -CH₂Br | ~ 4.5 - 4.8 | Singlet | - |

| -COOH | ~ 10 - 13 | Broad Singlet | - |

The protons on the aromatic ring (H-2, H-6, H-3, and H-5) are expected to be deshielded due to the electron-withdrawing effects of both the carboxylic acid and the bromoacetyl groups. The protons ortho to the carboxylic acid (H-2 and H-6) would likely appear slightly downfield from the protons ortho to the bromoacetyl group (H-3 and H-5). The methylene protons of the bromoacetyl group (-CH₂Br) are expected to appear as a singlet in the range of 4.5-4.8 ppm, influenced by the adjacent carbonyl and bromine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of two carbonyl carbons (from the carboxylic acid and the ketone) and the distinct aromatic carbons will be key features.

Experimental Protocol: The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A standard proton-decoupled pulse sequence would be used to obtain a spectrum with singlet peaks for each unique carbon atom.

Data Interpretation: By comparing with the known ¹³C NMR data of 4-acetylbenzoic acid[4][5] and considering the effect of the bromine atom, the following chemical shifts are predicted:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~ 190 - 195 |

| C=O (Carboxylic Acid) | ~ 165 - 170 |

| C-4 | ~ 140 - 145 |

| C-1 | ~ 135 - 140 |

| C-2, C-6 | ~ 130 - 135 |

| C-3, C-5 | ~ 128 - 132 |

| -CH₂Br | ~ 30 - 35 |

The two carbonyl carbons are expected to be the most downfield signals. The aromatic carbons will appear in the typical range of 120-145 ppm, with the quaternary carbons (C-1 and C-4) appearing at lower field than the protonated carbons. The carbon of the bromomethyl group (-CH₂Br) is expected to be significantly shielded compared to the carbonyl carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in this compound.

Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

Data Interpretation: The IR spectrum is expected to show the following characteristic absorption bands, based on data for benzoic acid and related ketones[6][7]:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Ketone) | ~ 1690 - 1710 | Strong |

| C=O Stretch (Carboxylic Acid) | ~ 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | ~ 1600, 1450 | Medium |

| C-O Stretch (Carboxylic Acid) | ~ 1200 - 1300 | Strong |

| C-Br Stretch | ~ 600 - 700 | Medium |

The broad O-H stretching vibration is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two C=O stretching vibrations (ketone and carboxylic acid) may overlap, resulting in a strong, possibly broad, absorption band around 1700 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: The mass spectrum could be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Data Interpretation: The predicted monoisotopic mass of this compound (C₉H₇BrO₃) is 241.9579 Da. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern (EI):

-

[M]⁺: The molecular ion peaks at m/z 242 and 244.

-

[M - Br]⁺: Loss of a bromine radical to give a peak at m/z 163.

-

[M - COOH]⁺: Loss of the carboxylic acid group to give peaks at m/z 197 and 199.

-

[C₇H₄O]⁺: A fragment corresponding to the benzoyl cation at m/z 104.

-

[C₆H₅]⁺: A phenyl cation fragment at m/z 77.

The fragmentation pattern will be crucial for confirming the connectivity of the different functional groups within the molecule.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided analysis, grounded in the established spectroscopic behavior of analogous compounds, serves as a reliable reference for professionals in the pharmaceutical and chemical industries.

References

- 1. 4-Acetylbenzoic acid(586-89-0) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Acetophenone(98-86-2) 1H NMR [m.chemicalbook.com]

- 4. 4-Acetylbenzoic acid(586-89-0) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetylbenzoic acid(586-89-0) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(2-bromoacetyl)benzoic acid

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. This compound is of interest in medicinal chemistry and drug development as a versatile bifunctional linker and building block. A thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and application in further chemical modifications.

Predicted 1H NMR Spectral Data

Due to the limited availability of direct experimental spectra in public databases, the following data is a prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predicted spectrum is expected to be recorded in a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3). The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 1H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~13.0 | Singlet (broad) | 1H | -COOH |

| b | ~8.10 | Doublet | 2H | Ar-H (ortho to -COOH) |

| c | ~7.95 | Doublet | 2H | Ar-H (ortho to -C(O)CH2Br) |

| d | ~4.90 | Singlet | 2H | -CH2Br |

Interpretation of the Spectrum

The 1H NMR spectrum of this compound is predicted to exhibit four distinct signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield (around 13.0 ppm). This significant deshielding is characteristic of carboxylic acid protons due to the strong electron-withdrawing nature of the carbonyl and hydroxyl groups, as well as hydrogen bonding.

-

Aromatic Protons (Ar-H): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, especially on high-field NMR instruments.

-

The two protons ortho to the electron-withdrawing carboxylic acid group are expected to be deshielded and appear at a lower field (around 8.10 ppm).

-

The two protons ortho to the bromoacetyl group are also deshielded and are predicted to resonate at a slightly higher field (around 7.95 ppm).

-

-

Methylene Protons (-CH2Br): A singlet corresponding to the two methylene protons is expected around 4.90 ppm. The adjacent electron-withdrawing bromine atom and carbonyl group cause a significant downfield shift for these protons.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for obtaining the 1H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent may affect the chemical shift of the labile carboxylic acid proton.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

- The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1]

- The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

3. Data Acquisition:

- Acquire the 1H NMR spectrum at room temperature.

- Typical acquisition parameters include a spectral width of 15-20 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

4. Data Processing:

- The acquired free induction decay (FID) should be Fourier transformed.

- The resulting spectrum should be phase-corrected and baseline-corrected.

- The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

- The signals should be integrated to determine the relative number of protons.

Molecular Structure and Predicted 1H NMR Signals

The following diagram illustrates the chemical structure of this compound and the assignment of the predicted proton signals.

Caption: Molecular structure and predicted 1H NMR signals.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-acetylbenzoic acid.[2]

Protocol:

-

Dissolve 4-acetylbenzoic acid in glacial acetic acid with gentle heating.[2]

-

Slowly add a solution of bromine in acetic acid to the reaction mixture while maintaining the temperature.[2]

-

After the addition is complete, continue stirring until the reaction is complete, as indicated by the disappearance of the bromine color. [3.

-

The product is then precipitated by pouring the reaction mixture onto ice.[2]

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol.[2]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound. Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of benzoic acid derivatives. Benzoic acid and its derivatives are fundamental scaffolds in numerous pharmaceuticals and bioactive molecules. A thorough understanding of their structure and electronic properties is crucial for drug discovery and development. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into the carbon framework of these molecules.

Principles of ¹³C NMR Spectroscopy of Benzoic Acid Derivatives

Carbon-13 NMR spectroscopy provides information about the chemical environment of each carbon atom in a molecule. The chemical shift (δ) of a ¹³C nucleus is influenced by the electron density around it. Electronegative atoms or electron-withdrawing groups deshield the nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its resonance to a lower chemical shift (upfield).

In a typical ¹³C NMR spectrum of a benzoic acid derivative, the carbon signals can be assigned to three main regions:

-

Carbonyl Carbon (C=O): The carboxylic acid or ester carbonyl carbon is the most deshielded carbon and typically resonates in the range of 165-180 ppm.

-

Aromatic Carbons: The carbons of the benzene ring usually appear between 110 and 150 ppm. The exact chemical shifts are highly dependent on the nature and position of the substituents.

-

Substituent Carbons: The chemical shifts of carbons within the substituent groups will vary greatly depending on their functionality.

Due to the symmetry of a monosubstituted benzene ring, such as in benzoic acid itself, and the free rotation of the -COOH group, the number of distinct aromatic carbon signals is reduced. Specifically, the carbons at the ortho (C2 and C6) and meta (C3 and C5) positions are chemically equivalent, resulting in a total of four signals for the six aromatic carbons, in addition to the signal for the carboxyl carbon.[1] Substitution at other positions on the ring will alter this symmetry and the number of observed signals.

Data Presentation: ¹³C NMR Chemical Shifts of Substituted Benzoic Acids

The following tables summarize the ¹³C NMR chemical shifts for a variety of benzoic acid derivatives. These values are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent used for the measurement is indicated for each dataset, as chemical shifts can be solvent-dependent.

Table 1: ¹³C NMR Chemical Shifts of Benzoic Acid and its Monosubstituted Derivatives

| Substituent | Position | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Solvent | Reference |

| H | - | 129.39 | 130.28 | 128.55 | 133.89 | 128.55 | 130.28 | 172.60 | CDCl₃ | [2] |

| 4-CH₃ | para | 128.52 | 129.80 | 129.55 | 143.46 | 129.55 | 129.80 | 167.80 | DMSO-d₆ | [3] |

| 2-Cl | ortho | 128.46 | 134.83 | 132.54 | 131.56 | 126.75 | 133.65 | 171.09 | CDCl₃ | [3] |

| 3-Cl | meta | 133.15 | 129.30 | 133.82 | 131.30 | 128.37 | 133.37 | 166.54 | DMSO-d₆ | [3] |

| 4-NO₂ | para | 136.1 | 130.7 | 123.5 | 150.7 | 123.5 | 130.7 | - | CDCl₃ | [4] |

| 3,4,5-(OCH₃)₃ | meta, para | 126.38 | 106.98 | 153.11 | 141.81 | 153.11 | 106.98 | 167.40 | DMSO-d₆ | [3] |

Table 2: ¹³C NMR Chemical Shifts of Disubstituted Benzoic Acid Derivatives

| Substituent 1 | Position 1 | Substituent 2 | Position 2 | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Solvent | Reference |

| 2-OH | ortho | 3-OH | meta | - | - | - | - | - | - | - | - | [5] |

| 2-NO₂ | ortho | 4-Phenyl | para | - | - | - | - | - | - | - | DMSO-d₆ | [6] |

| 2-NO₂ | ortho | 5-Phenyl | para | - | - | - | - | - | - | - | DMSO-d₆ | [6] |

Note: Specific chemical shift assignments for all carbons were not available in the referenced search results for all disubstituted compounds.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹³C NMR spectra. The following is a general procedure for the analysis of benzoic acid derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-50 mg of the benzoic acid derivative for ¹³C NMR analysis.[7] A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for benzoic acid derivatives include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).[1][3] The choice of solvent can influence the chemical shifts, so it should be reported with the data.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] Gentle vortexing or sonication can aid in dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[8] If the solution contains any particulate matter, filter it through a small cotton plug in the pipette.[9]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[9] However, the residual solvent peak is often used for referencing.

NMR Data Acquisition

The following are general parameters for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 or 500 MHz NMR spectrometer.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which improves spectral resolution.[10]

-

Tuning and Matching: The probe is tuned and matched to the ¹³C frequency to maximize signal-to-noise.[10]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Spectral Width (SW): Typically set to a range of 0 to 220 ppm to encompass all expected carbon signals.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, ranging from several hundred to several thousand, depending on the sample concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is common for qualitative spectra. For quantitative analysis, a much longer delay is necessary to ensure full relaxation of all carbon nuclei.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Mandatory Visualizations

Workflow for Structural Elucidation of an Unknown Benzoic Acid Derivative

The following diagram illustrates a typical workflow for identifying the structure of an unknown benzoic acid derivative using a combination of NMR techniques.

References

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of bromo-benzoic acid isomers. A thorough understanding of these patterns is crucial for the unambiguous identification and characterization of these compounds in various matrices, a common requirement in pharmaceutical research and development. This document details the characteristic fragmentation pathways observed under electron ionization (EI), presents quantitative data for each isomer, and outlines typical experimental protocols for their analysis.

Core Fragmentation Principles

The mass spectral fragmentation of bromo-benzoic acids is primarily governed by the established principles of aromatic carboxylic acid fragmentation, with significant influence from the position of the bromine substituent on the phenyl ring. Upon electron ionization, the molecule loses an electron to form a molecular ion (M+•), which is often observed in the spectra. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. Key fragmentation pathways include:

-

Loss of a Hydroxyl Radical (•OH): This is a common fragmentation for carboxylic acids, resulting in the formation of a stable acylium ion [M-OH]+.

-

Loss of the Carboxyl Group (•COOH): This fragmentation leads to the formation of a bromophenyl cation.

-

Loss of a Bromine Radical (•Br): This pathway results in the formation of a benzoic acid cation.

-

Decarbonylation (loss of CO): The acylium ion formed by the loss of the hydroxyl radical can further lose a molecule of carbon monoxide to yield a bromophenyl cation.

The relative abundance of the ions resulting from these fragmentation pathways is highly dependent on the position of the bromine atom on the aromatic ring, a phenomenon known as the "ortho effect" for the 2-bromo isomer.

Fragmentation Patterns of Bromo-benzoic Acid Isomers

The fragmentation patterns of the ortho, meta, and para isomers of bromo-benzoic acid exhibit distinct differences that allow for their differentiation.

2-Bromobenzoic Acid (ortho-isomer)

The mass spectrum of 2-bromobenzoic acid is characterized by a prominent "ortho effect," where the proximity of the bromine and carboxylic acid groups leads to a unique fragmentation pathway involving the loss of water (H2O). This is not significantly observed in the meta and para isomers.

Key Fragmentation Pathways for 2-Bromobenzoic Acid:

-

Molecular Ion (m/z 200/202): The molecular ion is typically observed with its characteristic bromine isotope pattern.

-

Loss of Water ([M-H2O]+•, m/z 182/184): This is a significant fragmentation pathway due to the ortho effect, leading to a stable cyclic ion.

-

Loss of a Bromine Radical ([M-Br]+, m/z 121): This fragmentation is less favorable compared to the meta and para isomers.

-

Formation of the Benzoyl Cation ([C7H5O2]+, m/z 121): This ion is formed via the loss of the bromine radical.

-

Loss of COOH ([M-COOH]+, m/z 155/157): This leads to the bromophenyl cation.

-

Loss of Br and CO ([M-Br-CO]+, m/z 93): This fragment arises from the decarbonylation of the [M-Br]+ ion.

3-Bromobenzoic Acid (meta-isomer)

The fragmentation of 3-bromobenzoic acid follows the more general pathways for substituted benzoic acids, without the pronounced ortho effect.

Key Fragmentation Pathways for 3-Bromobenzoic Acid:

-

Molecular Ion (m/z 200/202): The molecular ion is readily observed.

-

Loss of a Hydroxyl Radical ([M-OH]+, m/z 183/185): This is a major fragmentation, forming the m-bromobenzoyl cation, which is often the base peak.

-

Loss of the Carboxyl Group ([M-COOH]+, m/z 155/157): This fragmentation leads to the m-bromophenyl cation.

-

Loss of a Bromine Radical ([M-Br]+, m/z 121): This pathway is more significant than in the ortho isomer.

-

Formation of the Phenyl Cation ([C6H4]+•, m/z 76): Loss of both bromine and the carboxyl group.

4-Bromobenzoic Acid (para-isomer)

The fragmentation pattern of 4-bromobenzoic acid is very similar to that of the meta isomer, as the substituents are too far apart to interact significantly.

Key Fragmentation Pathways for 4-Bromobenzoic Acid:

-

Molecular Ion (m/z 200/202): The molecular ion is a prominent peak.

-

Loss of a Hydroxyl Radical ([M-OH]+, m/z 183/185): This is a major fragmentation pathway, leading to the stable p-bromobenzoyl cation, which is typically the base peak.

-

Loss of the Carboxyl Group ([M-COOH]+, m/z 155/157): This results in the formation of the p-bromophenyl cation.

-

Loss of a Bromine Radical ([M-Br]+, m/z 121): This fragmentation is also observed.

-

Formation of the Phenyl Cation ([C6H4]+•, m/z 76): Resulting from the loss of both substituents.

Quantitative Data Summary

The following tables summarize the major fragment ions and their relative intensities for the three isomers of bromo-benzoic acid, based on data from the NIST and PubChem mass spectral libraries.

Table 1: Mass Spectral Data for 2-Bromobenzoic Acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 200/202 | 99.9 | [M]+• |

| 183/185 | 78.7 | [M-OH]+ |

| 155/157 | 15.0 | [M-COOH]+ |

| 121 | 10.0 | [M-Br]+ |

| 76 | 77.0 | [C6H4]+• |

| 50 | 77.0 | [C4H2]+ |

Table 2: Mass Spectral Data for 3-Bromobenzoic Acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 200/202 | 99.9 | [M]+• |

| 183/185 | 61.5 | [M-OH]+ (Base Peak) |

| 155/157 | 30.0 | [M-COOH]+ |

| 121 | 15.0 | [M-Br]+ |

| 76 | 28.4 | [C6H4]+• |

| 50 | 25.0 | [C4H2]+ |

Table 3: Mass Spectral Data for 4-Bromobenzoic Acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 200/202 | 99.9 | [M]+• |

| 183/185 | 69.9 | [M-OH]+ (Base Peak) |

| 155/157 | 31.9 | [M-COOH]+ |

| 121 | 20.0 | [M-Br]+ |

| 76 | 25.0 | [C6H4]+• |

| 50 | 20.0 | [C4H2]+ |

Experimental Protocols

The analysis of bromo-benzoic acids by mass spectrometry is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of benzoic acids, a derivatization step is usually required before GC-MS analysis. Esterification to form more volatile methyl or other alkyl esters is a common approach.

Sample Preparation (Esterification):

-

Reagents: Diazomethane solution in ether, or a safer alternative like (Trimethylsilyl)diazomethane, or an acidic methanol solution (e.g., 2% H2SO4 in methanol).

-

Procedure:

-

Dissolve a small amount of the bromo-benzoic acid sample in a suitable solvent (e.g., methanol or diethyl ether).

-

For diazomethane derivatization, add the diazomethane solution dropwise until a persistent yellow color is observed. Allow the reaction to proceed for 10-15 minutes.

-

For acidic methanol derivatization, add the acidic methanol solution and heat the mixture at 60-70°C for 1-2 hours.

-

After the reaction is complete, the excess reagent and solvent are removed under a gentle stream of nitrogen.

-

The resulting ester is redissolved in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection: Splitless or split injection mode.

-

Oven Temperature Program: A typical program would start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C) to ensure elution of the analytes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to cover the expected molecular ions and fragments (e.g., m/z 40-300).

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the direct analysis of bromo-benzoic acids without derivatization.

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids, detecting the [M-H]- ion.

-

Ion Source Parameters: Capillary voltage, nebulizer gas pressure, and drying gas flow and temperature need to be optimized for the specific instrument and analyte.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.

-

Data Acquisition: Full scan mode to obtain mass spectra, or selected ion monitoring (SIM) for targeted quantification.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for the bromo-benzoic acid isomers.

Conclusion

The mass spectral fragmentation patterns of bromo-benzoic acid isomers are well-defined and provide a reliable basis for their identification. The distinct behavior of the ortho-isomer, due to the "ortho effect," allows for its unambiguous differentiation from the meta and para isomers. The quantitative data and fragmentation pathways detailed in this guide, in conjunction with the provided experimental protocols, offer a robust framework for the analysis of these important compounds in a variety of scientific and industrial settings. Careful optimization of experimental conditions, particularly for GC-MS involving derivatization, is essential for achieving accurate and reproducible results.

Core Principles of Infrared Spectroscopy of Benzoic Acid Derivatives

An In-depth Technical Guide to the Infrared Spectroscopy of Benzoic Acid Derivatives

For researchers, scientists, and professionals engaged in drug development, infrared (IR) spectroscopy serves as a powerful analytical tool for the structural elucidation and characterization of benzoic acid and its derivatives. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation pertinent to the IR analysis of this important class of compounds.

Infrared spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation. For benzoic acid and its derivatives, the IR spectrum provides a unique fingerprint, revealing key information about its functional groups, including the carboxylic acid moiety and the aromatic ring. The positions, intensities, and shapes of the absorption bands are highly sensitive to the molecular structure, substituent effects, and intermolecular interactions, most notably hydrogen bonding.